molecular formula C10H13IN2O2 B11793742 Ethyl 1-allyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate

Ethyl 1-allyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B11793742
M. Wt: 320.13 g/mol
InChI Key: LOSGBJDGNKKJDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-allyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl ester, an allyl group, an iodine atom, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-allyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts like palladium or copper.

Major Products:

Scientific Research Applications

Ethyl 1-allyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-allyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C10H13IN2O2

Molecular Weight

320.13 g/mol

IUPAC Name

ethyl 4-iodo-5-methyl-2-prop-2-enylpyrazole-3-carboxylate

InChI

InChI=1S/C10H13IN2O2/c1-4-6-13-9(10(14)15-5-2)8(11)7(3)12-13/h4H,1,5-6H2,2-3H3

InChI Key

LOSGBJDGNKKJDV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NN1CC=C)C)I

Origin of Product

United States

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